molecular formula C10H12Br2O B14755535 1-(1,2-Dibromopropyl)-4-methoxybenzene CAS No. 1201-60-1

1-(1,2-Dibromopropyl)-4-methoxybenzene

Cat. No.: B14755535
CAS No.: 1201-60-1
M. Wt: 308.01 g/mol
InChI Key: YBNDQTKOLHGZOP-UHFFFAOYSA-N
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Description

1-(1,2-Dibromopropyl)-4-methoxybenzene is a brominated aromatic compound offered for research and development purposes. It features a methoxybenzene ring system substituted with a 1,2-dibromopropyl chain, a molecular motif that may be of interest in synthetic and medicinal chemistry exploration. Researchers investigating novel chemical entities, particularly in the field of antimitotic agent development, may find this compound valuable. Structural analogs featuring bromine and methoxy substitutions on aromatic systems have been identified as promising scaffolds in the discovery of new antitumor agents that target tubulin, a key protein in cell division . These compounds can inhibit microtubule polymerization, disrupt the microtubule network in cells, and arrest the cell cycle, leading to apoptotic cell death . As a building block, this compound can be used in various cross-coupling reactions and further functionalization, leveraging the reactivity of the carbon-bromine bonds. This product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Please inquire for specific CAS number, certificate of analysis (CoA), pricing, and shipping information.

Properties

CAS No.

1201-60-1

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

1-(1,2-dibromopropyl)-4-methoxybenzene

InChI

InChI=1S/C10H12Br2O/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10H,1-2H3

InChI Key

YBNDQTKOLHGZOP-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)Br)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction begins with the electrophilic attack of bromine (Br₂) on the electron-rich double bond of 1-propenyl-4-methoxybenzene. The π-electrons of the alkene interact with Br₂, forming a bromonium ion intermediate. Subsequent nucleophilic attack by a bromide ion (Br⁻) results in anti-addition, producing the 1,2-dibromopropyl moiety.

Experimental Procedure

In a representative protocol, 1-propenyl-4-methoxybenzene (1 mmol) is dissolved in chloroform (25 mL) under inert conditions. Bromine (1 mmol) is added dropwise with vigorous stirring, and the mixture is refluxed for 24 hours. Excess solvent is removed under reduced pressure, and the crude product is recrystallized from acetone to yield colorless crystals.

Key Parameters:

  • Solvent: Chloroform or dichloromethane
  • Temperature: Room temperature to 40°C
  • Stoichiometry: 1:1 molar ratio of alkene to Br₂
  • Yield: ~70–80% (estimated based on analogous reactions)

Friedel-Crafts Alkylation with Brominated Alcohols

Friedel-Crafts alkylation provides an alternative pathway using brominated alcohols and acidic catalysts. This method is particularly useful for constructing the propyl backbone while introducing bromine substituents.

Synthesis of 1,2-Dibromopropyl Intermediates

The reaction employs 1,2-dibromopropanol as a key intermediate, synthesized via bromination of allyl alcohol or hydrolysis of 1,2-dibromopropane. Polyphosphoric acid (PPA) serves as both a catalyst and dehydrating agent, facilitating the formation of a carbocation intermediate.

Alkylation of 4-Methoxybenzene

A mixture of 4-methoxybenzene (1.2 equiv) and 1,2-dibromopropanol (1 equiv) in PPA is heated at 80–90°C for 6–8 hours. The acidic conditions promote the generation of a dibromopropyl carbocation, which undergoes electrophilic substitution at the para position of the methoxybenzene ring.

Optimization Notes:

  • Catalyst Load: 1.5–2.0 g PPA per mmol substrate
  • Reaction Time: Prolonged heating (>10 hours) reduces yields due to side reactions
  • Workup: Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate

Nucleophilic Substitution of Halogenated Precursors

Nucleophilic displacement reactions offer a modular approach to install bromine atoms on pre-functionalized propyl chains.

Displacement of Chlorine with Bromide

1-(1,2-Dichloropropyl)-4-methoxybenzene reacts with excess sodium bromide (NaBr) in dimethylformamide (DMF) at 120°C. The SN2 mechanism facilitates the sequential replacement of chlorine atoms with bromine, driven by the higher nucleophilicity of Br⁻.

Conditions:

  • Molar Ratio: 1:3 (substrate:NaBr)
  • Solvent: Polar aprotic solvents (DMF, DMSO)
  • Yield: ~60% (theoretical maximum for two successive substitutions)

Limitations

Steric hindrance from the methoxy group and the vicinal halogens often leads to incomplete substitution, requiring careful stoichiometric control.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and challenges of each preparation route:

Method Starting Materials Conditions Key Advantages Limitations
Bromination of Alkenes 1-Propenyl-4-methoxybenzene Br₂, CHCl₃, 24h High regioselectivity Handling hazardous Br₂
Friedel-Crafts Alkylation 1,2-Dibromopropanol, PPA 80–90°C, 6–8h Direct alkylation Competing isomerization
Nucleophilic Substitution 1,2-Dichloropropyl derivative NaBr, DMF, 120°C Modular halogen exchange Low yields due to steric effects

Characterization and Quality Control

Successful synthesis requires rigorous analytical validation:

Spectroscopic Methods

  • ¹H NMR: Methoxy singlet at δ 3.8 ppm; vinyl protons absent post-bromination
  • ¹³C NMR: Quaternary carbons adjacent to Br appear at δ 45–50 ppm
  • IR Spectroscopy: C-Br stretches at 500–600 cm⁻¹

Crystallographic Validation

Single-crystal X-ray diffraction (as applied to analogous compounds) confirms the anti-periplanar geometry of bromine atoms and the planarity of the methoxybenzene ring.

Industrial-Scale Considerations

For large-scale production, the bromination route is preferred due to its simplicity and scalability. However, safety protocols for bromine handling and waste management are critical. Continuous flow reactors can mitigate risks by minimizing Br₂ inventory.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical bromination show promise for greener syntheses, though these methods remain experimental for this compound.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dibromopropyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a propyl group.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield hydroxy derivatives, while reduction reactions can produce propyl-substituted benzene derivatives.

Scientific Research Applications

1-(1,2-Dibromopropyl)-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,2-Dibromopropyl)-4-methoxybenzene involves its interaction with molecular targets through its bromine and methoxy groups. The bromine atoms can participate in electrophilic addition reactions, while the methoxy group can engage in nucleophilic substitution reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and targets involved.

Comparison with Similar Compounds

1-(2,3-Dibromopropyl)-4-methoxybenzene (Regioisomer)

1,2 on the propyl chain). Synthesis and Reactivity: Prepared via bromination of allylaryls, it forms a 2:1 regioisomeric mixture with 1-(2,3-dibromopropyl)-4-methylbenzene (3a). NMR data (e.g., δ 7.21 ppm for aromatic protons, δ 53.02 ppm for the methoxy carbon) suggest distinct electronic environments compared to the 1,2-isomer, influencing reactivity in rearrangement reactions .

1-(2,3-Dibromopropyl)-4-methylbenzene (3a)

Functional Group Variation : Replaces the methoxy group (-OCH₃) with a methyl (-CH₃) substituent.
Synthetic Yield : Achieves 96% yield (as a mixture with regioisomer 3b), indicating higher synthetic efficiency compared to methoxy analogs .
Applications : Likely used in polymer or agrochemical intermediates, contrasting with the methoxy variant’s role in electrophilic aromatic substitution studies.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

Structural Contrasts: Features amino (-NH₂) and bromine substituents on benzene. Toxicity and Handling: Requires stringent safety protocols (e.g., immediate medical attention upon exposure) due to acute toxicity risks, unlike the dibromopropyl-methoxybenzene, which lacks detailed hazard data . Applications: Used in manufacturing and laboratory settings, possibly for dyes or pharmaceuticals, diverging from the dibromopropyl compound’s synthetic utility .

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

Structural Complexity : Incorporates an ethynylcyclopropyl group instead of dibromopropyl.
Physical Properties : Lower molecular weight (172.227 g/mol ) and distinct lipophilicity due to the cyclopropane ring.
Safety Profile : Classified under EU-GHS for acute toxicity (Category 4 for oral, dermal, inhalation exposure), necessitating respirators (e.g., EU EN 143 standards) and protective gloves . Ecological data (degradability, bioaccumulation) remain uncharacterized, similar to the target compound .

Bromopropylate and Fluazolate (Pesticide Analogs)

Functional Similarities : Bromopropylate (1-methylethyl 4-bromo-α-hydroxybenzeneacetate) shares bromine and aromatic motifs but includes ester groups.
Applications : Used as acaricides or herbicides, highlighting a divergence from the research-focused applications of 1-(1,2-dibromopropyl)-4-methoxybenzene .

Data Tables for Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1-(1,2-Dibromopropyl)-4-methoxybenzene C₁₀H₁₂Br₂O 308.0097 311.2 Synthetic intermediates, R&D
1-(2,3-Dibromopropyl)-4-methoxybenzene C₁₀H₁₂Br₂O ~308 N/A Reaction mechanism studies
4-Bromo-1,2-diaminobenzene C₆H₇BrN₂ 187.04 N/A Dye/pharmaceutical synthesis
1-(1-Ethynylcyclopropyl)-4-methoxybenz. C₁₂H₁₂O 172.227 N/A Material science research

Research Findings and Gaps

  • Regioisomer Reactivity: The 2:1 regioisomer ratio in 1-(2,3-dibromopropyl)-4-methylbenzene suggests kinetic vs. thermodynamic control in bromination, a phenomenon applicable to optimizing synthetic routes for dibromopropyl aromatics .
  • Safety Data Limitations: Neither 1-(1,2-dibromopropyl)-4-methoxybenzene nor its ethynylcyclopropyl analog have comprehensive ecotoxicological profiles, underscoring a need for further study .
  • Functional Group Impact : Methoxy groups enhance electron density on aromatic rings, facilitating electrophilic substitutions, whereas methyl groups may sterically hinder such reactions .

Q & A

Q. What are the standard synthetic protocols for preparing 1-(1,2-Dibromopropyl)-4-methoxybenzene in laboratory settings?

Methodological Answer: The synthesis of 1-(1,2-Dibromopropyl)-4-methoxybenzene typically involves electrophilic aromatic substitution or allylic bromination. A common approach includes:

Starting Material : Begin with 4-methoxypropenylbenzene.

Bromination : React with bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light or AIBN) to introduce bromine at the 1,2-positions of the propyl chain.

Purification : Use column chromatography or recrystallization to isolate the product.

Key considerations:

  • Temperature control (0–25°C) to avoid over-bromination.
  • Solvent selection (e.g., CCl₄ or CH₂Cl₂) to stabilize intermediates .

Q. Table 1: Example Reaction Conditions

StepReagent/ConditionPurpose
1NBS, AIBN, CCl₄, 70°CRadical bromination
2Column chromatography (SiO₂, hexane/EtOAc)Purification

Q. What analytical techniques are recommended for characterizing 1-(1,2-Dibromopropyl)-4-methoxybenzene?

Methodological Answer: Characterization requires a multi-technique approach:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and dibromopropyl chain splitting patterns.
  • ¹³C NMR : Confirm bromine-induced deshielding effects on adjacent carbons .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments).

Infrared (IR) Spectroscopy : Detect C-Br stretches (~550–650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Note : Cross-validate results with computational tools (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. What safety precautions are essential when handling 1-(1,2-Dibromopropyl)-4-methoxybenzene in research laboratories?

Methodological Answer: Due to its acute toxicity (Category 4 for oral/dermal/inhalation) and uncharacterized ecological impact :

Personal Protective Equipment (PPE) :

  • Gloves: Nitrile or neoprene (EN374 standard) .
  • Respirators: P95 (US) or P1 (EU) for dust/particulates .

Engineering Controls :

  • Use fume hoods with ≥0.5 m/s face velocity.
  • Install emergency showers/eye wash stations .

Waste Disposal : Treat brominated waste as hazardous; neutralize with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity of 1-(1,2-Dibromopropyl)-4-methoxybenzene?

Methodological Answer: Optimization strategies include:

Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) to enhance regioselectivity in bromination .

Solvent Effects : Compare polar aprotic solvents (e.g., DMF) versus non-polar solvents (e.g., CCl₄) to stabilize reactive intermediates.

Flow Chemistry : Implement continuous flow reactors to minimize side reactions and improve scalability (Note: BenchChem excluded per guidelines).

Q. Table 2: Optimization Parameters

ParameterTest RangeOptimal Value
Temperature0–70°C25°C
Bromine Equivalents1.0–2.5 eq1.8 eq

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

Methodological Answer: Address spectral contradictions via:

Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with X-ray crystallography (if crystals are obtainable).

Literature Cross-Referencing : Use semantic enrichment tools (e.g., PubChem’s structure search) to compare with analogous dibrominated aromatics .

Computational Modeling : Predict NMR/IR spectra using Gaussian or ADF software to identify mismatches .

Q. How can potential toxicity and environmental impact be assessed given limited data?

Methodological Answer: When toxicity data is absent (as noted in SDS ):

Read-Across Analysis : Compare with structurally similar compounds (e.g., 1,2-dibromopropane) using QSAR models.

Ecotoxicity Testing :

  • Daphnia magna Acute Toxicity : 48-hour LC₅₀ assays.
  • Soil Mobility : OECD 121 column leaching studies.

PBT/vPvB Assessment : Estimate persistence using EPI Suite™ or TEST software .

Q. Table 3: Predictive Toxicity Metrics

EndpointPredicted Value (QSAR)Confidence
LC₅₀ (Fish)2.1 mg/LModerate
BiodegradationNot readily biodegradableHigh

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